5-(2-Methoxyphenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline
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Overview
Description
5-(2-METHOXYPHENYL)-2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE is a heterocyclic compound that belongs to the class of quinazoline derivatives. . This compound, with its unique structure, is of interest for its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
The synthesis of 5-(2-METHOXYPHENYL)-2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-methoxybenzaldehyde with 2-methyl-3-aminoquinazoline under acidic conditions to form the intermediate, which is then cyclized to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
5-(2-METHOXYPHENYL)-2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(2-METHOXYPHENYL)-2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to bind to these targets and modulate their activity underlies its pharmacological properties .
Comparison with Similar Compounds
5-(2-METHOXYPHENYL)-2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE can be compared with other quinazoline derivatives, such as:
Erlotinib: A well-known tyrosine kinase inhibitor used in cancer therapy.
Gefitinib: Another tyrosine kinase inhibitor with similar applications.
Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
These compounds share a similar quinazoline core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications .
Properties
Molecular Formula |
C18H17N3O |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C18H17N3O/c1-12-11-16-13-7-3-5-9-15(13)19-18(21(16)20-12)14-8-4-6-10-17(14)22-2/h3-11,18-19H,1-2H3 |
InChI Key |
KUCSTLVXRPAHNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CC=CC=C4OC |
Origin of Product |
United States |
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